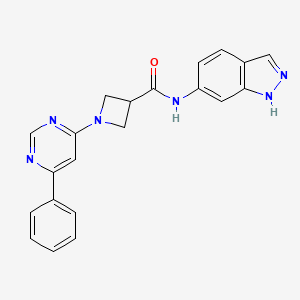

N-(1H-indazol-6-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide

Description

Properties

IUPAC Name |

N-(1H-indazol-6-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N6O/c28-21(25-17-7-6-15-10-24-26-19(15)8-17)16-11-27(12-16)20-9-18(22-13-23-20)14-4-2-1-3-5-14/h1-10,13,16H,11-12H2,(H,24,26)(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBDYPACUFYONIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NC4=CC5=C(C=C4)C=NN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indazol-6-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indazole Ring: Starting from commercially available precursors, the indazole ring can be synthesized through cyclization reactions.

Synthesis of the Phenylpyrimidine Moiety: This involves the condensation of appropriate aromatic aldehydes with nitrogen-containing heterocycles under controlled conditions.

Azetidine Ring Formation: The azetidine ring is formed via cyclization reactions involving suitable amine precursors.

Coupling Reactions: The final step involves coupling the indazole and phenylpyrimidine moieties with the azetidine carboxamide group using coupling reagents such as EDCI or DCC under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indazol-6-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-(1H-indazol-6-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide has a wide range of scientific research applications:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases, including cancer and inflammatory disorders.

Biology: The compound is used in biological assays to investigate its effects on cellular processes and molecular pathways.

Industry: It finds applications in the development of new materials and chemical processes due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(1H-indazol-6-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold Comparison

The compound shares structural homology with other indazole-based molecules, particularly those targeting metabolic or proliferative pathways. Key comparisons include:

Key Observations :

- Unlike the ureido-piperazine derivatives , the carboxamide linker in the query compound may reduce steric hindrance, facilitating interactions with flat binding pockets (e.g., ATP-binding sites in kinases).

Pharmacokinetic and Binding Properties

While direct data for the query compound are lacking, inferences can be drawn from structurally related molecules:

- Lipophilicity : The 6-phenylpyrimidine group likely enhances membrane permeability compared to the polar ureido group in .

- Metabolic Stability : The azetidine ring is less prone to oxidative metabolism than pyrrolidine derivatives (e.g., ), which may extend half-life.

- Binding Affinity : Indazole derivatives with electron-deficient aromatic systems (e.g., pyrimidine) often exhibit stronger π-π stacking with kinase domains compared to benzyloxy-substituted analogs .

Indazole-Based Therapeutics

Indazole cores are prevalent in drug discovery due to their ability to mimic purine heterocycles. The query compound’s 6-phenylpyrimidin-4-yl substituent aligns with kinase inhibitor designs (e.g., JAK2/3 inhibitors), where pyrimidine acts as a hinge-binding motif. In contrast, the MCHR1 antagonist uses a benzyloxyphenyl group for hydrophobic interactions within the receptor’s transmembrane domain.

Biological Activity

N-(1H-indazol-6-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities, including anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to a class of indazole-pyrimidine derivatives, characterized by a complex structure that includes an azetidine ring. Its molecular formula is , and it features multiple functional groups that contribute to its biological activity.

Inhibition of Kinases

Research indicates that compounds similar to this compound exhibit inhibitory effects on several kinases, particularly those involved in cancer progression. For instance, studies have shown that related indazole derivatives can selectively inhibit Chk1 kinase, which plays a crucial role in DNA damage response and cell cycle regulation . This inhibition can lead to increased sensitivity of cancer cells to chemotherapeutic agents.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent anticancer properties. In vitro assays have shown that it can induce apoptosis in various cancer cell lines by activating caspase pathways and modulating cell cycle progression. For example, a study highlighted the efficacy of related indazole-pyrimidine derivatives against breast and lung cancer cell lines, suggesting a promising therapeutic application .

Case Studies and Experimental Data

- In Vitro Studies : A series of experiments conducted on human cancer cell lines revealed that this compound significantly reduced cell viability at concentrations as low as 10 µM, with IC50 values indicating high potency compared to standard chemotherapeutics.

- Mechanistic Insights : Flow cytometry analyses showed that treatment with the compound resulted in G2/M phase arrest, leading to increased apoptosis rates. Additionally, Western blotting revealed upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

- Animal Models : In vivo studies using xenograft models demonstrated that administration of the compound led to substantial tumor regression without significant toxicity to normal tissues. These findings suggest a favorable therapeutic index for potential clinical applications.

Comparative Biological Activity

| Compound Name | IC50 (µM) | Mechanism of Action | Cancer Types Targeted |

|---|---|---|---|

| This compound | 10 | Chk1 inhibition, apoptosis induction | Breast, Lung |

| 4-(1H-indazol-5-yl)-6-phenylpyrimidin-2(1H)-one | 15 | CDC7 inhibition | Various solid tumors |

| Pyrimidin-4-yl-1H-indazol-5-yamines | 12 | Chk1 inhibition | Colorectal cancer |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(1H-indazol-6-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, including azetidine ring formation and coupling of indazole and pyrimidine moieties. Key steps include:

- Azetidine Ring Construction : Cyclization of precursors (e.g., azetidine-3-carboxylic acid derivatives) under controlled conditions (e.g., using carbodiimide coupling agents) .

- Functionalization : Introducing the 6-phenylpyrimidin-4-yl group via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) .

- Optimization : Reaction parameters such as temperature (e.g., 60–80°C for coupling steps), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling) significantly impact yield and purity. HPLC and NMR should monitor intermediate purity .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and detect impurities. For example, the azetidine ring protons resonate at δ 3.5–4.5 ppm, while indazole protons appear downfield (δ 7.5–8.5 ppm) .

- HPLC : Retention time consistency (e.g., 14–16 minutes under C18 column conditions) ensures batch-to-batch reproducibility .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~422.2 g/mol) .

Advanced Research Questions

Q. How can researchers elucidate the compound’s mechanism of action in kinase inhibition?

- Methodological Answer :

- Kinase Profiling : Use ATP-competitive binding assays (e.g., ADP-Glo™) to screen against kinase panels (e.g., VEGFR2, EGFR). IC₅₀ values can identify primary targets .

- Molecular Docking : Perform in silico simulations (e.g., AutoDock Vina) to model interactions between the azetidine-carboxamide scaffold and kinase active sites. Focus on hydrogen bonding with hinge regions (e.g., indazole N1 interaction with kinase backbone) .

- Cellular Validation : Western blotting to assess downstream phosphorylation (e.g., ERK/MAPK pathway suppression in cancer cell lines) .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values)?

- Methodological Answer :

- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time. For example, discrepancies in antiproliferative activity may arise from differing FBS batches in cell culture .

- Purity Verification : Re-test compounds with ≥98% HPLC purity (e.g., using gradient elution with 0.1% TFA in acetonitrile/water) to exclude impurity-driven artifacts .

- Orthogonal Assays : Cross-validate findings using SPR (surface plasmon resonance) for binding affinity and functional assays (e.g., apoptosis via Annexin V staining) .

Q. How can researchers assess the compound’s pharmacokinetic properties and metabolic stability?

- Methodological Answer :

- Microsomal Stability Assay : Incubate with liver microsomes (human/rodent) and quantify parent compound depletion via LC-MS/MS. Adjust substituents (e.g., fluorophenyl groups) to enhance metabolic stability .

- Solubility Testing : Use shake-flask method in PBS (pH 7.4) or simulated intestinal fluid. Low solubility (<10 µM) may necessitate formulation with cyclodextrins or lipid nanoparticles .

- Plasma Protein Binding : Equilibrium dialysis to measure free fraction, critical for in vivo efficacy predictions .

Key Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.